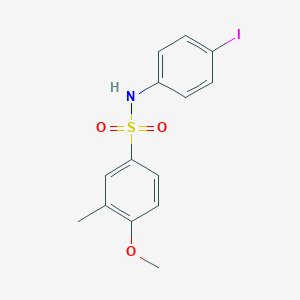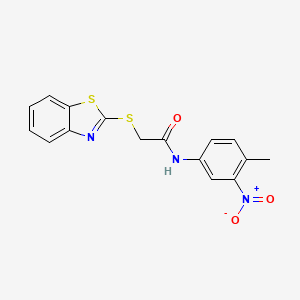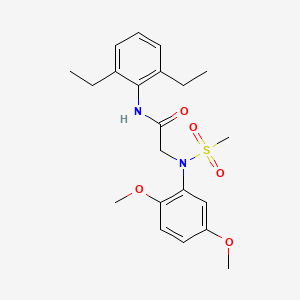
N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide
Overview
Description
N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an iodine atom attached to a phenyl ring, a methoxy group, and a methyl group on a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Sulfonamidation: The final step involves the formation of the sulfonamide group by reacting the iodinated and methoxylated benzene derivative with a sulfonamide precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atom.
Oxidation and Reduction: Products with altered oxidation states of the sulfur atom.
Coupling Reactions: Biaryl compounds formed through the coupling of the aryl groups.
Scientific Research Applications
N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group play crucial roles in its binding affinity and activity. The compound may inhibit enzymes or disrupt cellular processes by interacting with key proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide
- N-(4-iodophenyl)-β-alanine derivatives
- N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives
Uniqueness
N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO3S/c1-10-9-13(7-8-14(10)19-2)20(17,18)16-12-5-3-11(15)4-6-12/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMKQHHHDGWDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-fluorobenzamide](/img/structure/B3640499.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3640500.png)
![3-[5-(4-bromophenyl)-1-(carbamoylamino)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3640504.png)
![N-(4-iodo-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3640510.png)
![3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3640521.png)
![3-[5-(4-METHOXYBENZAMIDO)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPANOIC ACID](/img/structure/B3640530.png)

![(5Z)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3640542.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3640549.png)
![(5-{4-[methyl(phenyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3640559.png)
![2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3640566.png)
![N-(2-bromophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3640573.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B3640582.png)
